ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-41-3 . It has a molecular weight of 182.18 . It is in liquid form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The IUPAC name of this compound is ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate . The InChI code is 1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .Physical And Chemical Properties Analysis
The melting point of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is between 39-41°C . It is a liquid at room temperature .Scientific Research Applications
Photochromic Properties
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, has been shown to exhibit thermally reversible photochromism. Upon irradiation with 366-nm light in the solid state at room temperature, it displays a significant color change. This phenomenon is attributed to a photochemical intramolecular hydrogen abstraction, suggesting potential applications in photoresponsive materials (Yokoyama et al., 2004).
Structural Analysis and Applications
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and thoroughly characterized, providing a foundation for further research into pyrazole esters. Its structure offers insights into potential applications in material science, given its detailed crystallographic analysis (Viveka et al., 2016).
Corrosion Inhibition
Derivatives of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have demonstrated exceptional corrosion inhibition properties on mild steel. These findings are crucial for the development of new, efficient corrosion inhibitors for industrial applications (Dohare et al., 2017).
Development of Heterocyclic Compounds
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds have potential applications in various fields, including pharmaceuticals and material science, showcasing the versatility of pyrazole derivatives (Ghaedi et al., 2015).
Metal Coordination Polymers
Research has explored the use of derivatives of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate in constructing metal coordination polymers. These polymers exhibit unique structural features and potential applications in catalysis and materials engineering (Cheng et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-formyl-1-methylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITOHXVZPBFYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.